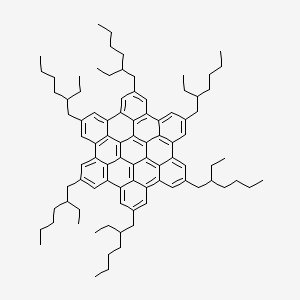

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

Description

Properties

IUPAC Name |

6,11,20,25,34,39-hexakis(2-ethylhexyl)tridecacyclo[28.12.0.02,15.03,8.04,41.09,14.013,18.016,29.017,22.023,28.027,32.031,36.037,42]dotetraconta-1,3,5,7,9,11,13,15,17(22),18,20,23,25,27(32),28,30,33,35,37(42),38,40-henicosaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C90H114/c1-13-25-31-55(19-7)37-61-43-67-69-45-62(38-56(20-8)32-26-14-2)47-71-73-49-64(40-58(22-10)34-28-16-4)51-75-77-53-66(42-60(24-12)36-30-18-6)54-78-76-52-65(41-59(23-11)35-29-17-5)50-74-72-48-63(39-57(21-9)33-27-15-3)46-70-68(44-61)79(67)85-86(80(69)71)88(82(73)75)90(84(77)78)89(83(74)76)87(85)81(70)72/h43-60H,13-42H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZXHHMLRVQYBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC1=CC2=C3C(=C1)C4=CC(=CC5=C4C6=C7C8=C(C=C(C=C58)CC(CC)CCCC)C9=CC(=CC1=C4C=C(C=C5C4=C(C7=C91)C(=C36)C1=C5C=C(C=C21)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC)CC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C90H114 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1195.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Engineering Very Large Polycyclic Aromatic Hydrocarbons: The Synthesis of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

Executive Summary

The synthesis of structurally defined nanographenes and very large polycyclic aromatic hydrocarbons (VLPAHs) is a cornerstone of modern organic electronics and materials science. Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene (CAS: 850804-51-2)[1] serves as an archetypal model compound for studying graphene quantum dots, discotic liquid crystals, and the phase behavior of complex hydrocarbon mixtures like asphaltenes[2].

This whitepaper provides an in-depth, self-validating technical guide to the bottom-up organic synthesis of hexa-(2-ethylhexyl)-HBC. By exploring the causality behind catalyst selection, steric engineering, and oxidative planarization, this guide equips researchers with a robust pathway to synthesize this highly soluble, functionalized graphene molecule[3].

Steric Engineering: The Role of the 2-Ethylhexyl Substituent

Unsubstituted hexa-peri-hexabenzocoronene (HBC) is a rigid, planar "superbenzene" consisting of 42 sp2 hybridized carbon atoms. Due to intense intermolecular π−π stacking, pristine HBC is highly intractable and insoluble in all common organic solvents, rendering solution-phase processing impossible[4].

To overcome this, peripheral functionalization is required. While linear alkyl chains (e.g., dodecyl) improve solubility, they still allow significant interdigitation between adjacent molecules, leading to high isotropization temperatures. The selection of the 2-ethylhexyl branched alkyl chain introduces a specific "dovetail" steric hindrance[5]. This branching disrupts tight interlayer stacking and significantly lowers the isotropization temperature, enabling the material to be highly soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and toluene, while still preserving its ability to self-assemble into ordered hexagonal columnar liquid crystalline phases for charge transport[3][6].

Retrosynthetic Strategy & Mechanistic Workflows

The synthesis of hexa-(2-ethylhexyl)-HBC follows a highly efficient, three-stage bottom-up approach pioneered by the Müllen group[3][7]. The strategy relies on the sequential assembly of a flexible precursor, followed by a massive, multi-bond forming intramolecular cyclization.

Synthetic workflow for Hexa-(2-ethylhexyl)-HBC from precursor assembly to final planarization.

Precursor Assembly: Sonogashira Coupling

The first step constructs the internal alkyne. A palladium-catalyzed Sonogashira cross-coupling between 1-iodo-4-(2-ethylhexyl)benzene and a terminal alkyne surrogate (or stepwise via trimethylsilylacetylene) yields the diarylacetylene. The use of CuI as a co-catalyst accelerates the transmetalation step, ensuring high yields of the symmetric alkyne without unwanted homocoupling byproducts.

Core Formation: Cobalt-Catalyzed Cyclotrimerization

The diarylacetylene undergoes a [2+2+2] cycloaddition. Dicobalt octacarbonyl ( Co2(CO)8 ) is specifically chosen over Ziegler-Natta catalysts because it cleanly forms a cobaltacyclopentadiene intermediate, which subsequently coordinates a third alkyne molecule to extrude the sterically congested hexakis(4-(2-ethylhexyl)phenyl)benzene (HPB) intermediate.

Planarization: The Scholl Reaction Mechanism

The final step is the Scholl reaction—an oxidative cyclodehydrogenation that forms six new carbon-carbon bonds simultaneously to planarize the HPB precursor into the HBC core[2][4].

Causality of the Solvent System: Iron(III) chloride ( FeCl3 ) acts as both a Lewis acid and a single-electron oxidant. The reaction strictly requires a solvent mixture of DCM and Nitromethane ( CH3NO2 ). Nitromethane is not merely a solvent; it coordinates with Fe(III) , modulating its oxidation potential and stabilizing the highly reactive radical cation intermediates. Without CH3NO2 , the reaction stalls at partially fused intermediates or undergoes unwanted electrophilic chlorination.

Mechanistic pathway of the Scholl reaction via radical cation and arenium ion intermediates.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of 1,2-Bis(4-(2-ethylhexyl)phenyl)ethyne

-

Setup: In a flame-dried Schlenk flask under argon, dissolve 1-iodo-4-(2-ethylhexyl)benzene (2.2 equiv.) in anhydrous THF and triethylamine (1:1 v/v).

-

Catalysis: Add PdCl2(PPh3)2 (0.05 equiv.) and CuI (0.1 equiv.). Stir for 15 minutes until the solution becomes homogeneous.

-

Coupling: Slowly bubble acetylene gas through the solution (or add trimethylsilylacetylene followed by in-situ deprotection with TBAF). Heat to 70 °C for 12 hours.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using hexane. The reaction is complete when the aryl iodide ( Rf≈0.8 ) disappears, replaced by a highly UV-active (254 nm) blue fluorescent spot ( Rf≈0.6 ).

-

Workup: Filter through Celite to remove palladium/copper salts. Concentrate and purify via silica gel chromatography to yield a viscous pale-yellow oil.

Protocol B: Synthesis of Hexakis(4-(2-ethylhexyl)phenyl)benzene (HPB)

-

Setup: Dissolve the diarylacetylene (1.0 equiv.) in anhydrous 1,4-dioxane in a two-neck flask equipped with a reflux condenser.

-

Initiation: Add Co2(CO)8 (0.1 equiv.) against a positive counter-flow of argon. The solution will turn dark crimson.

-

Cyclotrimerization: Heat the mixture to reflux (101 °C) for 24 hours.

-

Validation Checkpoint: The solution transitions from crimson to a deep brown. Isolate a small aliquot and perform FT-IR spectroscopy; the complete disappearance of the internal alkyne C≡C stretch at ∼2220 cm−1 validates complete conversion.

-

Workup: Remove the solvent under reduced pressure. Purify the crude product by column chromatography (Hexane/DCM 4:1) to yield the HPB intermediate as a white/colorless solid.

Protocol C: Oxidative Cyclodehydrogenation (Scholl Reaction)

-

Setup: Dissolve the HPB intermediate (1.0 equiv.) in anhydrous, degassed DCM.

-

Oxidant Preparation: In a separate vial, dissolve anhydrous FeCl3 (72 equiv., 12 equiv. per C-C bond formed) in anhydrous Nitromethane.

-

Planarization: Add the FeCl3 solution dropwise to the HPB solution at room temperature. Continuously sparge the reaction with argon to drive off the generated HCl gas, pushing the equilibrium forward.

-

Validation Checkpoint: Upon addition of FeCl3 , the solution will immediately turn opaque black, confirming the generation of the radical cation species.

-

Quenching & Isolation: After 24 hours, quench the reaction by pouring it into a large excess of methanol. The fully planarized hexa-(2-ethylhexyl)-HBC will precipitate as a vibrant yellow powder.

-

Final Validation: Filter and wash the solid with methanol and water. Analyze via MALDI-TOF Mass Spectrometry. A successful synthesis is validated by a single molecular ion peak at m/z1195.9 , with an absolute absence of M+2 or M+4 peaks (which would indicate incomplete cyclodehydrogenation).

Quantitative Reaction Parameters

The table below summarizes the optimized stoichiometric and thermodynamic parameters required to achieve high-fidelity yields across the synthesis route.

| Synthesis Stage | Catalyst / Oxidant | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1. Diarylacetylene Formation | PdCl2(PPh3)2 / CuI | THF / Triethylamine | 70 | 12 | 82 - 88 |

| 2. Cyclotrimerization | Co2(CO)8 (10 mol%) | 1,4-Dioxane | 101 | 24 | 75 - 85 |

| 3. Scholl Cyclodehydrogenation | FeCl3 (72 equiv.) | DCM / CH3NO2 | 25 | 24 | 90 - 95 |

Sources

Architecting Nanographenes: Synthesis, Characterization, and Application of Hexa-peri-hexabenzocoronene (HBC) Derivatives

Introduction: The HBC Paradigm in Materials Science

Hexa-peri-hexabenzocoronene (HBC) and its functionalized derivatives represent the quintessential "bottom-up" approach to nanographene synthesis. Comprising a rigid, planar core of 42 sp²-hybridized carbon atoms, HBCs exhibit extraordinary thermal stability, extensive π-conjugation, and remarkable charge-carrier mobility[1].

As a Senior Application Scientist, I approach HBCs not merely as synthetic targets, but as highly tunable optoelectronic platforms. By precisely engineering their peripheral substituents (e.g., swallow-tailed alkyl chains or electron-withdrawing benzothiadiazole units), we can dictate their self-assembly into discotic liquid crystalline (DLC) columnar mesophases[2],[3]. This controlled supramolecular organization is the critical factor that dictates their performance in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and advanced bioimaging applications[4].

Mechanistic Foundations: Causality in the Scholl Reaction

The cornerstone of HBC synthesis is the Scholl reaction—a Lewis acid-mediated oxidative intramolecular cyclodehydrogenation of oligophenylene precursors, most notably hexaphenylbenzene (HPB)[5].

Historically, this transformation relied on harsh NaCl/AlCl₃ melts, which severely restricted functional group tolerance. Modern protocols have transitioned to milder, highly efficient systems utilizing either Iron(III) chloride (FeCl₃) in nitromethane/dichloromethane or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) coupled with trifluoromethanesulfonic acid (TfOH)[1],[6].

Understanding the mechanistic causality behind these reagents is vital for preventing unwanted skeletal rearrangements (such as the anomalous formation of five-membered rings)[6]. The reaction proceeds via two primary proposed pathways depending on the electronic nature of the substrate and the chosen oxidant:

-

Radical Cation Pathway: Favored by single-electron oxidants like FeCl₃. The oxidant strips an electron from the electron-rich aromatic precursor, generating a radical cation. This highly reactive intermediate attacks an adjacent arene to form a new C–C bond, followed by further oxidation and proton elimination to restore aromaticity[1],[7].

-

Arenium Ion Pathway: Favored by Brønsted acid/oxidant combinations like DDQ/H⁺. The process initiates with the protonation of the aromatic ring to form a σ-complex, which subsequently undergoes electrophilic aromatic substitution and deprotonation[1],[7].

Proposed mechanistic pathways (Arenium vs. Radical Cation) for the Scholl reaction.

Experimental Workflow: Self-Validating Synthesis of a Model HBC

To ensure reproducibility and high yields, every step of the cyclodehydrogenation must be rigorously controlled. The following protocol details the FeCl₃-mediated synthesis of a generic alkyl-substituted HBC from its corresponding HPB precursor[8],[9].

Step-by-Step Methodology:

-

Precursor Dissolution: In a flame-dried, argon-purged 1 L two-necked round-bottom flask, dissolve 1.0 mmol of the hexaphenylbenzene precursor in 400 mL of anhydrous dichloromethane (CH₂Cl₂). Causality: High dilution is paramount. Maintaining a low concentration prevents intermolecular cross-linking and strongly favors the desired intramolecular cyclization[9].

-

Oxidant Preparation: In a separate vial under inert atmosphere, dissolve 32.0 mmol (32 equivalents, approximately 5.3 eq. per C–C bond to be formed) of anhydrous FeCl₃ in 10 mL of nitromethane (CH₃NO₂). Causality: Nitromethane acts as a stabilizing coordinating solvent for the active Fe(III) species. It moderates the Lewis acidity of the system, preventing unwanted electrophilic chlorination of the electron-rich aromatic core[8],[9].

-

Oxidative Cyclodehydrogenation: Add the FeCl₃/CH₃NO₂ solution dropwise to the precursor solution via syringe under continuous stirring at room temperature. Allow the reaction to proceed for 21 hours. Causality: The continuous argon sweep removes evolved HCl gas, driving the thermodynamic equilibrium strictly toward the fully fused product.

-

Quenching and Precipitation: Quench the reaction by adding 50–100 mL of cold methanol. Causality: Methanol rapidly coordinates with the iron salts, terminating the oxidation process and inducing the immediate precipitation of the highly hydrophobic HBC product[8],[9].

-

Purification: Filter the precipitate and wash successively with cold methanol, acetone, and water to remove residual iron salts. Recrystallize the crude product from a mixture of chloroform and methanol[8].

Workflow for the synthesis of HBC via oxidative cyclodehydrogenation.

Analytical Characterization: Validating the Framework

Proving the structural integrity of HBCs requires a multi-modal analytical approach due to their inherent tendency to aggregate via strong π-π interactions.

-

Mass Spectrometry (MALDI-TOF): Essential for confirming the exact mass and the degree of cyclization. The complete loss of 12 protons (Δm = -12 Da) from the HPB precursor confirms full cyclization. Partially fused intermediates (e.g., missing one C–C bond) will distinctly appear at +2 Da relative to the target mass[6].

-

Nuclear Magnetic Resonance (¹H NMR): Standard NMR solvents often yield severely broadened spectra due to aggregation. Causality: Spectra must be recorded in deuterated 1,1,2,2-tetrachloroethane (TCE-d₂) or 1,2-dichlorobenzene-d₄ at elevated temperatures (e.g., 100 °C) to disrupt aggregates. The aromatic protons typically shift far downfield (>8.5 ppm) due to the massive diamagnetic ring current of the extended π-system[8].

-

X-Ray Diffraction (XRD) & POM: Two-dimensional wide-angle X-ray scattering (2D-WAXS) and Polarized Optical Microscopy (POM) are utilized to characterize the discotic liquid crystalline mesophases. The inter-disc spacing (π-π stacking distance) is a critical metric for charge transport and is typically measured at ~3.4–3.6 Å[2],[3].

-

UV-Vis Spectroscopy: Unsubstituted HBCs exhibit characteristic structured absorption bands with a maximum around 360 nm. Peripheral functionalization induces significant bathochromic (red) shifts, allowing us to tune the optical bandgap[9],[3].

Quantitative Data: Optoelectronic and Structural Properties

The table below summarizes typical optoelectronic and structural parameters for various HBC derivatives, illustrating how peripheral substitution dictates physical properties and downstream applications.

| HBC Derivative Type | Absorption Max (λmax) | Optical Bandgap (eV) | π-π Stacking Distance (Å) | Primary Application |

| Unsubstituted HBC | ~360 nm | ~2.90 | 3.42 | Fundamental Photophysics[9] |

| Alkyl-substituted (Swallow-tailed) | ~390 nm | ~2.75 | 3.50 | Solution-processable OFETs[10] |

| HBC-Benzothiadiazole (D-A motif) | ~424 nm | ~2.10 | 3.45 | Organic Photovoltaics (OPVs)[3] |

| Hexaborylated HBC | ~410 nm | ~2.65 | 3.48 | Cross-coupling Precursors / OLEDs[9] |

Conclusion

The rational design and synthesis of hexa-peri-hexabenzocoronene derivatives exemplify the power of precision organic chemistry in materials science. By mastering the mechanistic nuances of the Scholl reaction and employing rigorous, self-validating characterization protocols, researchers can reliably tailor the optoelectronic properties of these macromolecules. As the field advances, the continued exploration of asymmetric substitutions and novel donor-acceptor motifs will undoubtedly unlock new horizons in next-generation organic electronics and nanomedicine.

References

-

Hexa-peri-hexabenzocoronene derivatives carrying dovetailed alkyl and diacetylenic side chains: a synthesis, characterization, and polymerization study. Polymer Chemistry (RSC Publishing).2

-

Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. RSC Advances. 5

-

Synthesis and first X-ray structure of a hexa-peri-hexabenzocoronene–fullerene-dyad. RSC Advances. 8

-

Six-fold C–H borylation of hexa-peri-hexabenzocoronene. Beilstein Journal of Organic Chemistry. 9

-

Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design. RSC Advances. 1

-

Hexabenzocoronene with Swallow-Tailed Substitutes: Synthesis, Characterization and Properties. Solid State Phenomena. 10

-

Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design. PMC. 4

-

Unexpected Scholl Reaction of 6,7,13,14- Tetraarylbenzo[k]tetraphene: Selective Formation of Five-Membered Rings... Journal of the American Chemical Society. 6

-

Synthesis, Photophysical Characterization, and Self-Assembly of Hexa-peri-hexabenzocoronene/Benzothiadiazole Donor-Acceptor Structure. ChemPlusChem. 3

-

Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review. SciSpace. 7

Sources

- 1. Nanographene horizons: the emerging role of hexa- peri -hexabenzocoronene in functional material design - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04623H [pubs.rsc.org]

- 2. Hexa-peri-hexabenzocoronene derivatives carrying dovetailed alkyl and diacetylenic side chains: a synthesis, characterization, and polymerization study - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis, Photophysical Characterization, and Self-Assembly of Hexa-peri-hexabenzocoronene/Benzothiadiazole Donor-Acceptor Structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.mpg.de [pure.mpg.de]

- 7. scispace.com [scispace.com]

- 8. d-nb.info [d-nb.info]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. Hexabenzocoronene with Swallow-Tailed Substitutes: Synthesis, Characterization and Properties | Scientific.Net [scientific.net]

Engineering Nanographenes: Crystal Structure, Synthesis, and Self-Assembly of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

Executive Summary

Hexa-peri-hexabenzocoronenes (HBCs) represent a premier class of polycyclic aromatic hydrocarbons (PAHs), often conceptualized as "molecular nanographenes" due to their extended two-dimensional π -conjugated cores[1]. While the parent unsubstituted HBC is notoriously insoluble due to massive thermodynamic stabilization from face-to-face π−π stacking[2], peripheral functionalization fundamentally alters its physical properties. This technical guide provides an in-depth analysis of hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene (HEH-HBC) , detailing how the strategic introduction of branched alkyl chains dictates its crystal packing, enables solution-phase processability, and drives the formation of robust columnar mesophases for advanced optoelectronic and host-guest applications[3].

Structural Chemistry & Crystallography

Core Symmetry and Steric Engineering

The core of HEH-HBC consists of 42 sp2 -hybridized carbon atoms arranged in a highly symmetric planar geometry. However, the exact crystallographic packing is dictated by the six peripheral 2-ethylhexyl chains. Unlike linear alkyl chains (e.g., dodecyl) which interdigitate to form highly crystalline, rigid 3D lattices with high melting points[4], the branched nature of the 2-ethylhexyl group introduces significant steric bulk and free volume near the aromatic core.

Crystal Packing and Mesophase Dynamics

In the solid state, the steric hindrance of the branched chains prevents perfect, co-facial registration of the HBC cores. Instead, X-ray crystallographic data of similar branched HBCs reveals that the molecules adopt a laterally offset or slightly helical stacking geometry[4]. This offset minimizes steric clash between the bulky aliphatic mantles while maintaining an intermolecular π−π distance of approximately 3.5 Å, sufficient for robust orbital overlap.

This precise balance of strong core-core attraction and mantle-mantle repulsion prevents true crystallization, instead driving the supramolecular assembly into a columnar disordered ( Colhd ) mesophase . Remarkably, HEH-HBC exhibits this liquid crystalline phase over an exceptionally broad temperature window, typically ranging from ~90 °C up to an isotropization temperature exceeding 400 °C[4]. This wide thermal processing window is critical for aligning the columns via thermal annealing in organic electronic devices.

Synthetic Methodology: The Self-Validating Protocol

The synthesis of HEH-HBC relies on a bottom-up approach, transitioning from a sterically twisted 3D precursor to a fully planar 2D nanographene. As an Application Scientist, understanding the causality behind the solvent and reagent choices is paramount to preventing inseparable side products.

Fig 1. Synthetic workflow of HEH-HBC via Diels-Alder cycloaddition and Scholl reaction.

Step-by-Step Protocol & Causality

Phase 1: Precursor Synthesis via Diels-Alder Cycloaddition

-

Reaction Setup: Combine 1,2-bis(4-(2-ethylhexyl)phenyl)ethyne and 2,3,4,5-tetrakis(4-(2-ethylhexyl)phenyl)cyclopenta-2,4-dien-1-one in diphenyl ether.

-

Thermal Activation: Heat the mixture to 200 °C under an inert argon atmosphere for 16–24 hours.

-

Causality of Conditions: The formation of the hexaphenylbenzene (HPB) precursor relies on a[4+2] cycloaddition followed by the extrusion of carbon monoxide (CO)[5]. Diphenyl ether is selected specifically for its high boiling point; the extreme thermal energy is required to overcome the activation barrier for CO extrusion. This gas evolution is the thermodynamic driving force that renders the reaction irreversible[5].

-

Isolation: Cool to room temperature and precipitate the product by pouring the mixture into methanol. Filter and wash to obtain the sterically twisted HPB precursor.

Phase 2: Oxidative Cyclodehydrogenation (Scholl Reaction)

-

Reagent Preparation: Dissolve the HPB precursor in anhydrous dichloromethane (DCM). In a separate flask, dissolve a large excess (60-70 equivalents) of anhydrous Iron(III) chloride ( FeCl3 ) in nitromethane ( CH3NO2 ).

-

Execution: Add the FeCl3 solution dropwise to the precursor solution. Maintain a continuous, vigorous stream of argon bubbling directly through the reaction mixture. Stir for 2–4 hours at room temperature.

-

Causality of Solvent System: The Scholl reaction requires the removal of 12 protons and 12 electrons to form 6 new C-C bonds[2]. DCM is required to dissolve the highly hydrophobic HPB precursor. Nitromethane is strictly required because its polar nature solvates the active Lewis acid species and stabilizes the transient, highly reactive radical-cation intermediates formed during the single-electron oxidation cascade.

-

Causality of Gas Purging: The argon stream actively strips the generated HCl gas from the system. Removing this byproduct shifts the thermodynamic equilibrium toward the fully fused product and prevents unwanted electrophilic chlorination of the electron-rich nanographene core.

-

Self-Validating Checkpoint (Critical): Quench with methanol to precipitate the crude yellow/orange HEH-HBC. Do not proceed to column chromatography yet. Analyze the crude solid via MALDI-TOF Mass Spectrometry. The exact mass of HEH-HBC is 1195.87 Da[6]. If peaks are observed at 1197.88 Da or 1199.89 Da, this indicates incomplete cyclodehydrogenation (missing one or two C-C bonds). Because these partially fused intermediates are chromatographically inseparable from the target product, the presence of these peaks mandates that the crude material be immediately re-subjected to the oxidative conditions.

Supramolecular Self-Assembly & Applications

Once synthesized and validated, HEH-HBC monomers undergo spontaneous supramolecular polymerization in solution and the solid state. The resulting 1D columns act as isolated molecular wires, facilitating highly efficient one-dimensional charge carrier transport (hole mobility) due to the strong overlap of the π -orbitals along the stacking axis.

Furthermore, the unique solubility profile and energy levels of HEH-HBC make it an exceptional dopant. Recent studies have demonstrated that doping HEH-HBC into rigid matrices (such as β -estradiol) suppresses non-radiative decay pathways, yielding composite materials that exhibit blue-green thermally activated delayed fluorescence (TADF) and persistent red room-temperature phosphorescence (RTP) with lifetimes up to 3.9 seconds in ambient air[3],[7],[8].

Fig 2. Self-assembly pathway of HEH-HBC from soluble monomers to 1D charge transport columns.

Quantitative Data Summaries

To facilitate rapid reference for researchers and drug development professionals utilizing HEH-HBC as a structural scaffold or dopant, the core physicochemical and crystallographic parameters are summarized below.

Table 1: Physicochemical Properties of HEH-HBC

| Parameter | Value / Description |

| Chemical Name | 2,5,8,11,14,17-Hexa(2-ethylhexyl)hexa-peri-hexabenzocoronene |

| CAS Registry Number | 850804-51-2[6],[9],[10] |

| Molecular Formula | C90H114 [6] |

| Molecular Weight | 1195.87 g/mol [6] |

| Core Symmetry | D6h (Idealized core, excluding alkyl chain conformation) |

| Solubility | Highly soluble in Chloroform, THF, Toluene, and Dichloromethane |

Table 2: Crystallographic & Self-Assembly Parameters

| Parameter | Value / Description |

| Intermolecular π−π Distance | ~3.5 Å |

| Stacking Geometry | Helical / Laterally offset face-to-face |

| Mesophase Classification | Columnar disordered ( Colhd )[4] |

| Phase Transition Range | ~90 °C to >400 °C (Isotropization)[4] |

| Primary Application Modalities | Organic Field-Effect Transistors (OFETs), RTP/TADF Doping Matrices[3] |

References

-

Liu, X., et al. "Intense greenish phosphorescence emission under ambient conditions in a two-dimensional lead(II) coordination polymer with a 1,1′-ethynebenzene-3,3′,5,5′-tetracarboxylate ligand." RSC Advances, 2017. URL:[Link]

-

Alameddine, B., et al. "Influence of linear and branched perfluoroalkylated side chains on the π-π Stacking behaviour of hexa-peri-hexabenzocoronene and thermotropic properties." ResearchGate, 2014. URL:[Link]

-

Nagase, M., et al. "Six-fold C–H borylation of hexa-peri-hexabenzocoronene." Beilstein Journal of Organic Chemistry, 2020. URL:[Link]

-

Wang, X., et al. "Diels–Alder Cycloaddition with CO, CO2, SO2, or N2 Extrusion: A Powerful Tool for Material Chemistry." MDPI Molecules, 2021. URL:[Link]

Sources

- 1. BJOC - Six-fold C–H borylation of hexa-peri-hexabenzocoronene [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Intense greenish phosphorescence emission under ambient conditions in a two-dimensional lead( ii ) coordination polymer with a 1,1′-ethynebenzene-3,3′ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01626C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. Intense greenish phosphorescence emission under ambient conditions in a two-dimensional lead( ii ) coordination polymer with a 1,1′-ethynebenzene-3,3′ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01626C [pubs.rsc.org]

- 8. Intense greenish phosphorescence emission under ambient conditions in a two-dimensional lead( ii ) coordination polymer with a 1,1′-ethynebenzene-3,3′ ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT01626C [pubs.rsc.org]

- 9. Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene [lgcstandards.com]

- 10. Hexabenzocoronene | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Spectroscopic Properties of Substituted Hexabenzocoronenes

For Researchers, Scientists, and Drug Development Professionals

Hexabenzocoronene (HBC), a prominent member of the nanographene family, stands as a cornerstone in the advancement of organic electronics and materials science.[1][2] Its expansive π-conjugated system endows it with remarkable electronic and photophysical characteristics, including high charge-carrier mobility and tunable optical absorption, making it a prime candidate for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] However, the inherent insolubility of pristine HBC, a consequence of strong π–π stacking interactions, has historically limited its processability and broader application.[2]

The strategic functionalization of the HBC core with various substituents has emerged as a powerful tool to overcome this challenge.[1][2][3] By chemically modifying the periphery of the HBC molecule, researchers can not only enhance its solubility but also meticulously tune its electronic and spectroscopic properties.[1][2][3] This guide provides an in-depth exploration of the spectroscopic properties of substituted hexabenzocoronenes, elucidating the profound impact of peripheral functionalization on their behavior and outlining the key experimental and theoretical methodologies employed in their characterization.

The Influence of Substituents on Spectroscopic Properties

The introduction of substituents onto the HBC core directly perturbs its π-electron system, leading to significant alterations in its absorption and emission characteristics. The nature, position, and steric bulk of these substituents play a crucial role in dictating the resulting photophysical properties.

UV-Visible Absorption Spectroscopy

The UV-visible absorption spectrum of a molecule reveals information about its electronic transitions. For substituted HBCs, the absorption bands are sensitive to the electronic nature of the attached groups.

-

Electron-donating and -withdrawing groups: The introduction of electron-donating or -withdrawing substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] This, in turn, affects the energy of the electronic transitions, leading to shifts in the absorption maxima. For instance, a tris-substituted HBC with ethynyl groups exhibited a significant bathochromic (red) shift in its absorption maximum compared to its iodinated precursor.[5][6] DFT calculations have shown that substituents can lift the degeneracy of the frontier orbitals, influencing the transition probability from the ground state to the first excited state.[4]

-

Steric Effects: Bulky substituents can induce a twist in the HBC core, disrupting the planarity and π-conjugation of the aromatic system. This steric hindrance can prevent the close approach of molecules, thereby hindering π-stacking. Such structural distortions can lead to changes in the absorption spectra. For example, edge chlorination of HBC significantly alters the planarity of the molecule.[7][8]

-

π-Extension: Extending the π-system by attaching other aromatic moieties can lead to broadened and red-shifted absorption spectra. Porphyrin-functionalized HBCs, for example, exhibit complex absorption profiles with features from both the HBC and porphyrin units, and the degree of distortion of the porphyrin's Soret band is influenced by the number and substitution pattern of the porphyrins.[9]

| Substituent Type | Effect on Absorption Spectrum | Example |

| Electron-donating/withdrawing | Bathochromic or hypsochromic shifts | Tris-iodinated HBCs show a significant red shift upon Sonogashira cross-coupling with various aromatic groups.[5][6] |

| Sterically demanding | Can disrupt π-stacking and alter absorption | Bulky tert-butyl groups suppress aggregation.[10] |

| π-conjugated systems | Broadened and red-shifted absorption | Porphyrin-HBC conjugates show complex spectra with contributions from both chromophores.[9] |

| Boryl groups | Bathochromic shift due to σ-donation | Six-fold C–H borylation of HBC results in a red-shifted absorption spectrum.[11] |

Table 1. General effects of different substituent types on the UV-visible absorption spectra of hexabenzocoronenes.

Fluorescence Spectroscopy

The emissive properties of substituted HBCs are also highly dependent on the nature of the functional groups.

-

Fluorescence Quantum Yield: Substituents can significantly influence the fluorescence quantum yield (ΦF).[4] For instance, the introduction of various functional groups through the transformation of boryl groups has been shown to enhance the fluorescence quantum yields of HBCs.[4]

-

Emission Wavelength: The emission wavelength is directly related to the energy of the excited state and can be tuned by substituents. Tris-substituted HBCs, for example, exhibit green-yellow fluorescence emission, in contrast to their non-emissive iodinated precursors.[5]

-

Excited State Dynamics: Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime and decay pathways. Studies on functionalized HBCs have revealed the presence of long-lived singlet and triplet excited states.[12][13]

Experimental and Theoretical Methodologies

A combination of experimental techniques and theoretical calculations is essential for a comprehensive understanding of the spectroscopic properties of substituted HBCs.

Experimental Protocols

1. Synthesis and Functionalization: The synthesis of substituted HBCs often involves a multi-step process. A common strategy is the [4+2] cycloaddition of substituted diphenylacetylenes and tetraarylcyclopenta-2,4-dien-1-ones, followed by oxidative cyclodehydrogenation.[3] Another powerful method is the direct C-H borylation of the HBC core, which allows for the regioselective introduction of boryl groups that can be subsequently converted into a variety of functional groups.[4][14]

2. Spectroscopic Measurements:

-

UV-Vis Absorption and Fluorescence Spectroscopy: These are standard techniques to characterize the electronic transitions and emissive properties.[2][11] Measurements are typically performed in dilute solutions using a suitable organic solvent.[10][15]

-

Time-Resolved Spectroscopy: Techniques like Time-Correlated Single-Photon Counting (TCSPC) are used to determine fluorescence lifetimes and investigate excited-state dynamics.[13] Femtosecond and nanosecond transient absorption spectroscopy can provide further details on the excited-state processes.[12][13]

Caption: Experimental workflow for characterizing the spectroscopic properties of substituted hexabenzocoronenes.

Theoretical Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for elucidating the electronic structure and spectroscopic properties of HBC derivatives.[4][8][12][13][16][17]

-

DFT calculations are used to:

-

TD-DFT calculations are employed to:

The combination of experimental data with theoretical calculations provides a robust framework for understanding the structure-property relationships in substituted HBCs.[16]

Caption: Integrated theoretical and experimental approach for the development of functional hexabenzocoronene materials.

Conclusion

The ability to tailor the spectroscopic properties of hexabenzocoronenes through peripheral substitution has opened up new avenues for the design of advanced organic materials. By carefully selecting the functional groups, researchers can control the absorption and emission characteristics, as well as the self-assembly behavior of these disc-shaped molecules. The synergy between synthetic chemistry, advanced spectroscopic techniques, and theoretical modeling is crucial for advancing our understanding of these complex systems and for unlocking their full potential in a wide range of applications, from high-performance electronics to novel sensing platforms.

References

- Ito, F., Nagai, K., & Nagamura, T. (2000). Synthesis and self-assembly of functionalized hexa-peri-hexabenzocoronenes. Journal of the American Chemical Society, 122(49), 12132-12139.

- Wu, J., Watson, M. D., Zhang, L., Wang, Z., & Müllen, K. (2005). Influence of Alkyl Substituents on the Solution- and Surface-Organization of Hexa-peri-hexabenzocoronenes. Journal of the American Chemical Society, 127(12), 4494-4502.

- Buck, J., Hampel, F., & Hirsch, A. (2025). Triskelion‐Shaped Hexabenzocoronenes: Synthesis and Characterization of Tris‐Substituted HBC Derivatives. Chemistry – A European Journal, 31(5), e202404000.

- Li, C., et al. (2014). Synthesis and Properties of Functionalized Sulfur-Containing Hexa-Peri-Hexabenzocoronene.

- Ohmori, K., et al. (2012). Functionalization of Hexa-Peri-Hexabenzocoronenes: Investigation of the Substituent Effects on a Superbenzene. Journal of the American Chemical Society, 134(44), 18331-18338.

- Suda, H. (2013). Peripheral Functionalization of Hexa-peri-hexabenzocoronene through Ir-catalyzed C-H Borylation. Doctoral Thesis, Kyoto University.

- Chen, Z., et al. (2023). Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design. Chemical Society Reviews, 52(20), 7136-7171.

- Cocchi, C., et al. (2016). Edge chlorination of hexa-peri-hexabenzocoronene investigated by density functional theory and vibrational spectroscopy. Physical Chemistry Chemical Physics, 18(9), 6564-6571.

- Cocchi, C., et al. (2016). Edge chlorination of hexa-peri-hexabenzocoronene investigated by density functional theory and vibrational spectroscopy.

- Guldi, D. M., et al. (2020). On the photophysics of nanographenes – investigation of functionalized hexa-peri-hexabenzocoronenes as model systems. Nanoscale, 12(38), 19757-19769.

- Buck, J., Hampel, F., & Hirsch, A. (2025).

- Wu, J., et al. (2004). Controlled Self-Assembly of Hexa-peri-hexabenzocoronenes in Solution. Journal of the American Chemical Society, 126(38), 11958-11965.

- Rap, D. B., et al. (2021). Infrared spectroscopy of protonated hexa-peri-hexabenzocoronene and dicoronylene in the gas phase. Journal of Molecular Spectroscopy, 378, 111458.

- Martin, R., et al. (2020). A Hexabenzocoronene‐Based Helical Nanographene.

- de la Cruz, P., et al. (2025). Tunning the Twist by Molecular Design: A New Strategy for Hexabenzocoronene-Containing Helical Twistacene. ChemRxiv.

- Liu, J., et al. (2020). Hexa-peri-benzocoronene with two extra K-regions in an ortho-configuration. Chemical Science, 11(44), 12054-12059.

- Mondal, R., et al. (2020). Six-fold C–H borylation of hexa-peri-hexabenzocoronene. Beilstein Journal of Organic Chemistry, 16, 373-378.

- Kumar, S., & Tao, Y. T. (2021). Hexa-peri-hexabenzocoronene in organic electronics.

- Axmann, P., et al. (2019). Multiple‐Porphyrin Functionalized Hexabenzocoronenes. Chemistry – A European Journal, 25(67), 15083-15092.

- Guldi, D. M., et al. (2020). On the Photophysics of Nanographene – Investigation of functionalized Hexa-peri-hexabenzocoronenes as Model Systems. The Royal Society of Chemistry.

- Buck, J., Hampel, F., & Hirsch, A. (2025). Triskelion‐Shaped Hexabenzocoronenes: Synthesis and Characterization of Tris‐Substituted HBC Derivatives.

- Wu, J., et al. (2005). Spiro-fused bis-hexa-peri-hexabenzocoronene.

- Gredel, R., et al. (2009). UV/visible spectroscopy of matrix-isolated hexa-peri-hexabenzocoronene: Interacting electronic states and astrophysical context. The Journal of Chemical Physics, 131(11), 114304.

- Axmann, P., et al. (2020). Synthesis and Photophysical Properties of Hexabenzocoronene‐Tetrabenzoporphyrin Architectures. European Journal of Organic Chemistry, 2020(35), 5733-5741.

- Li, Y., et al. (2022). Quantum chemical study of different substituents effect on the charge transport properties of hexabenzocoronene. Journal of Yunnan University (Natural Sciences Edition), 44(4), 711-721.

- Chen, Z., et al. (2023).

- Bauer, T., et al. (2023). Investigation of the Influence of Hexabenzocoronene in Polyacrylonitrile-Based Precursors for Carbon Fibers. Polymers, 15(3), 666.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and self-assembly of functionalized hexa-peri-hexabenzocoronenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functionalization of hexa-peri-hexabenzocoronenes: investigation of the substituent effects on a superbenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triskelion‐Shaped Hexabenzocoronenes: Synthesis and Characterization of Tris‐Substituted HBC Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triskelion-Shaped Hexabenzocoronenes: Synthesis and Characterization of Tris-Substituted HBC Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Edge chlorination of hexa-peri-hexabenzocoronene investigated by density functional theory and vibrational spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Multiple‐Porphyrin Functionalized Hexabenzocoronenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. BJOC - Six-fold C–H borylation of hexa-peri-hexabenzocoronene [beilstein-journals.org]

- 12. On the photophysics of nanographenes – investigation of functionalized hexa-peri-hexabenzocoronenes as model systems - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 15. mdpi.com [mdpi.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Hexa-peri-benzocoronene with two extra K-regions in an ortho-configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]

Structural Elucidation of HEH-HBC: A Comprehensive ¹H and ¹³C NMR Guide

Methodologies and Mechanistic Insights for the Archetypal Asphaltene and MAON Model Compound

Executive Summary

Hexa(ethylhexyl)-hexa-peri-hexabenzocoronene (HEH-HBC) is a massive polycyclic aromatic hydrocarbon (PAH) that has emerged as the archetypal model compound for understanding the behavior of petroleum asphaltenes and Mixed Aromatic-aliphatic Organic Nanoparticles (MAONs) in astrochemistry[1]. Characterizing HEH-HBC via Nuclear Magnetic Resonance (NMR) spectroscopy presents a unique analytical challenge: its massive aromatic core drives extreme π-π stacking, leading to supramolecular aggregation that broadens NMR signals into oblivion at room temperature.

This whitepaper provides an in-depth technical guide to the structural dynamics, sample preparation, and rigorous ¹H/¹³C NMR data interpretation of HEH-HBC, designed for researchers in petrochemistry, materials science, and drug development working with highly aggregating conjugated systems.

Structural Rationale & Supramolecular Dynamics

The molecular architecture of HEH-HBC consists of a rigid, 42-carbon hexabenzocoronene (HBC) core surrounded by six branched 2-ethylhexyl aliphatic chains. This specific structure is not arbitrary; it perfectly encapsulates the "island" model of asphaltenes, which posits a large central aromatic core fringed by aliphatic appendages[1].

The inclusion of the branched 2-ethylhexyl chains is a deliberate mechanistic choice:

-

Steric Hindrance vs. π-π Stacking: The unsubstituted HBC core is highly insoluble and crystalline. By introducing branching at the α-position of the alkyl chains, steric bulk is forced close to the core. This prevents the molecules from packing into a rigid 3D crystal lattice.

-

Thermotropic Behavior: Instead of crystallizing, HEH-HBC forms a highly stable discotic liquid crystal. Differential scanning calorimetry (DSC) reveals that HEH-HBC exists in a columnar disordered ( Cold ) mesophase over an extraordinarily wide temperature range, from 90 °C to 420 °C[2].

-

Nanoaggregation: In solution, the planar cores interact at distances of ~3.5 Å, driven by interaction energies as low as -33 kcal/mol, forming robust pre-rod-like clusters[3].

Fig 1: Structural hierarchy and self-assembly mechanism of HEH-HBC.

The Analytical Challenge: Overcoming π-π Aggregation

The Pitfall of Standard NMR: If a researcher attempts to acquire a ¹H NMR spectrum of HEH-HBC in standard deuterated chloroform ( CDCl3 ) at 298 K, the result will be a baseline with barely distinguishable, broad humps. Causality: The strong π-π stacking interactions cause the molecules to assemble into massive columnar aggregates. In these massive aggregates, the tumbling rate of the molecules in solution slows down drastically. This rapid loss of phase coherence drastically shortens the spin-spin relaxation time ( T2 ), which is inversely proportional to peak line-width ( Δν=1/πT2 ).

The Solution: To obtain sharp, highly resolved NMR signals, the supramolecular stacks must be thermodynamically broken down into monomers. This requires high-boiling halogenated solvents and elevated acquisition temperatures.

Fig 2: High-temperature NMR workflow for overcoming PAH aggregation.

Experimental Protocol for NMR Acquisition

This protocol is a self-validating system; adherence to the thermal parameters guarantees monomeric resolution.

Step 1: Sample Preparation

-

Weigh exactly 5.0 mg of purified HEH-HBC.

-

Dissolve the compound in 0.6 mL of 1,1,2,2-tetrachloroethane- d2 ( C2D2Cl4 ). Note: Do not use CDCl3 , as its boiling point (61 °C) is too low to achieve the necessary thermal disruption of the aggregates.

Step 2: Thermal Equilibration

-

Insert the NMR tube into the spectrometer probe pre-heated to 373 K (100 °C) .

-

Allow the sample to equilibrate for a minimum of 15 minutes. This dwell time is critical to ensure the complete thermodynamic dissociation of the Cold mesophase[2].

Step 3: ¹H NMR Acquisition Parameters

-

Frequency: 500 MHz (minimum recommended).

-

Scans (ns): 32 to 64.

-

Relaxation Delay (D1): 2.0 seconds.

Step 4: ¹³C NMR Acquisition Parameters

-

Frequency: 125 MHz (proton-decoupled).

-

Scans (ns): 2048 to 4096 (due to the high molecular weight and quaternary carbons).

-

Relaxation Delay (D1): 3.0 seconds (to ensure full relaxation of the internal core carbons).

Spectral Data & Causality Analysis

At 373 K, HEH-HBC exists as a monomer, yielding sharp, distinct resonances. The tables below summarize the expected chemical shifts, driven by the unique electronic environment of the molecule.

Table 1: ¹H NMR Data for HEH-HBC ( C2D2Cl4 , 373 K, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality |

| 8.85 | Singlet (s) | 12H | Aromatic Core (Ar-H) | Ring Current Effect: The massive 42-carbon conjugated core generates a powerful diamagnetic ring current in the applied magnetic field, severely deshielding the peripheral protons and pushing them far downfield. |

| 3.15 | Doublet (d) | 12H | Ar- CH2 - | Deshielded by direct attachment to the electron-dense aromatic core. Split into a doublet by the adjacent chiral methine (-CH-) proton. |

| 1.95 | Multiplet (m) | 6H | -

CH

| The methine proton at the 2-position of the alkyl chain; highly coupled to the adjacent CH2 groups. |

| 1.30 - 1.60 | Multiplet (m) | 48H | Aliphatic - CH2 - | Overlapping signals of the remaining methylene backbone in the ethyl and butyl branches. |

| 0.95 | Triplet (t) | 18H | - CH3 (butyl) | Terminal methyl group of the longer 4-carbon branch. |

| 0.85 | Triplet (t) | 18H | - CH3 (ethyl) | Terminal methyl group of the shorter 2-carbon branch. |

Table 2: ¹³C NMR Data for HEH-HBC ( C2D2Cl4 , 373 K, 125 MHz)

| Chemical Shift (δ, ppm) | Type | Assignment | Mechanistic Causality |

| 140.2 | Cq | Ar-C (substituted) | Quaternary aromatic carbons bearing the 2-ethylhexyl chains. Downfield shifted due to alkyl substitution. |

| 130.5 | Cq | Ar-C (internal) | Internal quaternary carbons of the outer benzene rings bridging the core. |

| 123.4, 121.8 | Cq | Ar-C (core) | Deep internal quaternary carbons of the coronene center. Slower relaxation times require longer D1 delays to observe clearly. |

| 118.7 | CH | Ar-CH (unsub.) | Aromatic carbons bearing the peripheral protons. |

| 41.5 | CH2 | Ar- CH2 - | Alpha-carbon attached directly to the aromatic core. |

| 40.2 | CH | -

CH

| The chiral branching carbon of the 2-ethylhexyl group. |

| 33.1, 29.7, 26.4, 23.6 | CH2 | Aliphatic - CH2 - | Methylene carbons of the ethyl and butyl branches. |

| 14.6, 11.2 | CH3 | Aliphatic - CH3 | Terminal methyl carbons (butyl and ethyl termini, respectively). |

Conclusion

The structural elucidation of HEH-HBC via NMR is a masterclass in managing supramolecular chemistry. By understanding the causality behind its discotic liquid crystalline behavior and extreme π-π stacking[2], researchers can apply targeted thermal interventions to break the aggregates. The resulting high-resolution ¹H and ¹³C NMR spectra not only confirm the purity of the synthesized compound but also provide critical baseline data for modeling the behavior of complex asphaltenes and astrophysical MAONs[1].

References

-

[1] Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene as archetypal model compound of asphaltenes and MAONs Source: Taylor & Francis (tandfonline.com) URL:

-

[2] Influence of linear and branched perfluoroalkylated side chains on the π-π Stacking behaviour of hexa-peri-hexabenzocoronene and thermotropic properties Source: ResearchGate (researchgate.net) URL:

-

[3] (colour online) (a) Distance time series for A replicate of the HBc6... Source: ResearchGate (researchgate.net) URL:

Sources

Unlocking the Frontier Orbitals: A Technical Guide to the HOMO/LUMO Energy Levels of Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene

Executive Summary

Hexa-peri-hexabenzocoronene (HBC) and its derivatives represent a cornerstone class of nanographenes, characterized by a highly delocalized 42-carbon π-system. Among these, hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene (CAS 850804-51-2) stands out due to its unique peripheral substitution. The integration of six branched 2-ethylhexyl chains transforms the classically intractable pristine HBC into a solution-processable discotic liquid crystal (DLC)[1]. For researchers in materials science and drug development, understanding the precise Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this molecule is critical. These frontier orbitals dictate the material's charge transport capabilities, its oxidative stability in biological fluids, and its utility in bioelectronic sensors and supramolecular drug carriers.

Structural Dynamics & Electronic Properties

The electronic structure of hexa-(2-ethylhexyl)-HBC is fundamentally governed by its aromatic core, but it is heavily modulated by its peripheral alkyl chains[2].

-

The HOMO Level (~ -5.25 eV): The HOMO is deeply localized within the polycyclic aromatic core. The addition of the 2-ethylhexyl chains provides a slight inductive electron-donating effect, raising the HOMO marginally compared to pristine HBC[3]. This deep HOMO level is highly advantageous, as it renders the molecule chemically stable against ambient oxidation—a critical parameter for both organic field-effect transistors (OFETs) and in vivo biomedical applications.

-

The LUMO Level (~ -2.55 eV): The LUMO is similarly core-localized. Because HBCs are notoriously difficult to reduce electrochemically, the LUMO is typically derived from the optical bandgap rather than direct reduction potentials.

-

Steric Modulation of Orbital Overlap: Unlike linear alkyl chains (e.g., dodecyl) which promote rigid, insulating crystallization, the branched 2-ethylhexyl groups introduce specific steric hindrance[4]. This prevents complete crystallization, favoring a columnar mesophase. Within these columns, the HBC cores stack with a slight rotational offset, allowing the discrete HOMO levels of individual molecules to overlap and broaden into mini-bands, facilitating highly efficient 1D charge transport[5].

Fig 1: Self-assembly pathway of hexa-(2-ethylhexyl)-HBC and its impact on charge transport.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the determination of HOMO/LUMO levels must employ self-validating experimental designs. The following protocols detail the standard methodologies for characterizing this specific HBC derivative.

Protocol A: Cyclic Voltammetry (CV) for HOMO Determination

Causality: CV measures the oxidation onset potential, which directly correlates to the ionization potential (the energy required to remove an electron from the HOMO).

-

Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6 ) in anhydrous dichloromethane (DCM). Rationale: DCM provides the wide anodic potential window necessary to observe the deep HOMO oxidation without solvent breakdown, while the branched alkyl chains of the HBC ensure complete solubility.

-

System Calibration (Self-Validation): Run a background scan of the blank electrolyte using a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag+ reference electrode. Verify that no faradaic currents exist between -1.0 V and +1.5 V.

-

Sample Measurement: Add 1 mM of hexa-(2-ethylhexyl)-HBC. Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eoxonset ).

-

Internal Referencing: Spike the solution with 1 mM Ferrocene (Fc). Record the Fc/Fc+ redox couple. Rationale: Reference electrodes can drift; Ferrocene provides a universally recognized internal standard pinned to 4.8 eV below the vacuum level.

-

Calculation: Calculate the HOMO level using the empirical formula:

HOMO=−(Eoxonset−E1/2Fc/Fc++4.8) eV

Protocol B: UV-Vis Spectroscopy for LUMO Estimation

Causality: The optical bandgap ( Eg ) represents the energy difference between the HOMO and LUMO ( π→π∗ transition).

-

Sample Preparation: Prepare a 10−5 M solution of the HBC in spectroscopic-grade chloroform.

-

Concentration Gradient (Self-Validation): Measure spectra at 10−6 M, 5×10−6 M, and 10−5 M. Rationale: HBCs are notorious for strong π-π aggregation, which shifts the absorption onset. Extrapolating to infinite dilution isolates the true monomeric HOMO-LUMO gap[4].

-

Measurement: Record the absorbance. Identify the onset wavelength ( λonset ) of the lowest energy absorption band (the p-band).

-

Calculation: Calculate the optical gap as Eg=1240/λonset . The LUMO is then derived as: LUMO=HOMO+Eg [3].

Fig 2: Multi-modal workflow for determining the HOMO/LUMO energy levels of alkyl-substituted HBCs.

Computational Validation (DFT)

Density Functional Theory (DFT) serves as the theoretical anchor for experimental findings. Using the B3LYP functional and 6-31G(d,p) basis set, researchers can model the isolated molecule in a vacuum. While DFT typically underestimates the absolute optical bandgap, it accurately predicts the spatial distribution of the frontier orbitals. Calculations confirm that both the HOMO and LUMO are highly localized on the central 42-carbon aromatic core, with virtually zero electron density extending into the peripheral 2-ethylhexyl chains[2].

Quantitative Data Summary

The following table synthesizes the consensus quantitative data for hexa-(2-ethylhexyl)-HBC based on the aforementioned protocols.

| Parameter | Typical Value | Experimental Methodology | Theoretical Basis |

| HOMO Energy Level | ~ -5.25 eV | Cyclic Voltammetry (Oxidation Onset) | Ionization Potential |

| LUMO Energy Level | ~ -2.55 eV | Calculated (HOMO + Optical Gap) | Electron Affinity |

| Optical Bandgap ( Eg ) | ~ 2.70 eV | UV-Vis Spectroscopy ( λonset ) | π→π∗ Transition |

| Electrochemical Gap | ~ 2.80 eV | CV (Oxidation/Reduction Onsets) | Includes exciton binding energy |

Implications for Bioelectronics and Drug Development

For drug development professionals and bio-engineers, the frontier orbital energetics of hexa-(2-ethylhexyl)-HBC offer distinct advantages:

-

Supramolecular Drug Carriers: The highly hydrophobic, planar core allows for the non-covalent encapsulation of hydrophobic small-molecule drugs via π-π stacking. The deep HOMO level (~ -5.25 eV) ensures that the carrier remains electrochemically inert in complex biological milieus, preventing unwanted redox reactions that could generate reactive oxygen species (ROS)[1].

-

Bio-OFET Sensors: When integrated into organic field-effect transistors for biosensing, the robust 1D charge transport—facilitated by the overlapping HOMO bands in the columnar mesophase—allows for highly sensitive, label-free detection of biomolecular interactions. The 2-ethylhexyl chains can also be further functionalized or used to anchor lipid bilayers, creating seamless bio-electronic interfaces.

References[1] Title: Nanographene horizons: the emerging role of hexa-peri-hexabenzocoronene in functional material design

Source: National Institutes of Health (NIH) / RSC Advances URL:[5] Title: Hexa-peri-hexabenzocoronene on Ag(111): Monolayer/Multilayer Transition of Molecular Orientation and Electronic Structure Source: TU Chemnitz URL:[3] Title: Fluorine Substitution of Hexa-peri-hexabenzocoronene: Change in Growth Mode and Electronic Structure Source: ACS Publications (The Journal of Physical Chemistry C) URL:[4] Title: Photophysics of Platinum−Acetylide Substituted Hexa-peri-hexabenzocoronenes Source: ACS Publications (Inorganic Chemistry) URL:[2] Title: Spiro-fused bis-hexa-peri-hexabenzocoronene Source: MPG.PuRe / ChemComm URL:

Sources

Discotic Liquid Crystal Behavior of HEH-HBC: A Comprehensive Technical Guide

Executive Summary

Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene (HEH-HBC) is a highly specialized polycyclic aromatic hydrocarbon (PAH) derivative that exhibits profound discotic liquid crystal (DLC) behavior. Originally synthesized to mimic the complex aggregation behaviors found in heavy petroleum fractions, HEH-HBC serves as the archetypal model compound for asphaltenes and Mixed Aromatic-aliphatic Organic Nanoparticles (MAONs) (1)[1].

Beyond petrochemistry and astrophysics, the predictable self-assembly of HEH-HBC into highly ordered columnar molecular stacks has significant implications for materials scientists and drug development professionals. Its unique thermotropic properties provide a robust framework for designing organic semiconductors, charge-transport channels, and highly stable, lipophilic nanocarriers for drug delivery systems (2)[2].

Molecular Architecture and the Causality of DLC Behavior

The discotic liquid crystal behavior of HEH-HBC is not accidental; it is strictly dictated by its molecular architecture, which perfectly embodies the "island" model of molecular aggregation[3].

-

The Aromatic Core: The central hexabenzocoronene framework provides a rigid, planar π -system. With an aromaticity factor of 0.47 and an H/C ratio of 1.26, the core drives intense intermolecular π−π stacking interactions[1].

-

The Aliphatic Periphery: Six branched 2-ethylhexyl chains are attached to the edges of the core. These chains introduce critical steric hindrance.

-

Mechanistic Causality: The thermodynamic competition between the core's attractive forces (which promote rigid crystallization) and the peripheral chains' steric repulsion (which promote fluidity and solubility) prevents the molecule from melting directly into an isotropic liquid. Instead, it forms a Columnar Disordered ( Cold ) mesophase , characteristic of discotic liquid crystals[4].

Logical mapping of HEH-HBC components to discotic liquid crystal mesophase formation.

Thermotropic Properties and Phase Transitions

HEH-HBC exhibits an exceptionally wide temperature range for its mesophase, making it highly stable for industrial and biological templating applications. The transition from the crystalline phase to the Cold liquid phase occurs near 91°C, while the isotropization transition ( Cold→I ) requires extreme thermal energy, occurring at 420°C (4)[4].

Table 1: Thermotropic Properties of HEH-HBC

| Phase Transition | Temperature (°C) | Enthalpy (J/g) | Physical State Change |

| Heating (Onset) | 86.0 | - | Solid to Mesophase |

| Heating (Peak) | 91.0 | 40.2 | Cryst → Cold |

| Cooling (Onset) | 81.0 | - | Mesophase to Solid |

| Cooling (Peak) | 78.0 | 36.1 | Cold → Cryst |

| Isotropization | 420.0 | N/A | Cold → Isotropic (I) |

Table 2: Molecular & Energetic Parameters

| Parameter | Value | Significance |

| Molecular Weight | 1195.87 Da | Matches authentic heavy petroleum fractions[1] |

| Core Interaction Energy | -33.74 kcal/mol | Drives robust 1D columnar stacking[5] |

| Side Chain Interaction | -13.96 kcal/mol | Induces lateral offset conformations and fluidity[5] |

| Mean Intermolecular Distance | 4.12 Å | Defines the dense packing of the Cold phase[5] |

Experimental Protocols for Characterization

To ensure high scientific integrity, the characterization of HEH-HBC must follow strict, self-validating workflows. The causality behind these specific parameters is rooted in preventing thermal degradation and ensuring high-resolution data capture.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Map the phase transition boundaries of the HEH-HBC mesophase.

-

Preparation: Encapsulate 5-10 mg of HEH-HBC in an aluminum crucible.

-

Atmosphere Control: Purge the DSC chamber with high-purity N2 gas. Causality: Nitrogen prevents the oxidative degradation of the aliphatic 2-ethylhexyl chains at elevated temperatures.

-

Heating Cycle: Heat the sample from -80°C to +250°C at a strict rate of 10°C/min. Causality: This specific ramp rate ensures thermal equilibrium across the large HEH-HBC molecule while providing sharp, easily integrable endothermic peaks[1].

-

Cooling Cycle: Cool the sample back to 0°C at 10°C/min to observe the recrystallization exotherm.

-

Self-Validation Checkpoint: Integrate the enthalpies. The endothermic peak should yield ~40.2 J/g, and the exothermic peak ~36.1 J/g. A discrepancy of >15% indicates thermal degradation or incomplete crystallization, invalidating the run.

Step-by-step DSC workflow for HEH-HBC phase transition characterization and validation.

Protocol B: Cryogenic FT-IR & UV-Vis Spectroscopy

Objective: Analyze the electronic transitions and vibrational modes of the core and periphery.

-

Solvent Selection (UV-Vis): Dissolve HEH-HBC in a hydrocarbon solvent that is fully transparent in the UV spectrum. Causality: Standard solvents obscure the deep-UV transitions of the HBC core; specialized hydrocarbons allow unhindered observation[1].

-

Cryogenic FT-IR: Record the FT-IR spectrum at room temperature, then lower the sample to liquid nitrogen temperatures (77 K).

-

Self-Validation Checkpoint: Compare the spectra. The 77 K spectrum must exhibit significantly reduced thermal line broadening. If the full-width at half-maximum (FWHM) of the primary aromatic C=C stretch does not decrease noticeably, thermal equilibrium was not achieved, and the cooling apparatus requires recalibration[1].

Self-Assembly Dynamics & Intermolecular Interactions

Molecular dynamics simulations and empirical data reveal that HEH-HBC molecules aggregate with a mean intermolecular separation distance of 4.12 Å within the dimer (5)[5].

However, the Cold mesophase is not static. The discs frequently slide into an "offset conformation," increasing the intermolecular distance to 5.42 Å. During this offset, the interaction energy contributed by the aliphatic side chains shifts dramatically (increasing by ~28%), allowing the columns to bend and flow without breaking the overall 1D π -stacking architecture[5]. This dynamic sliding mechanism is the exact physical property that imparts fluidity to the liquid crystal while maintaining structural order.

Applications & Broader Implications

-

Astrophysics & Petrochemistry: By perfectly mimicking the "island" model, HEH-HBC allows researchers to study the aggregation of petroleum asphaltenes in a controlled environment, aiding in the prevention of pipeline clogging. Furthermore, it acts as a proxy for MAONs, helping astrophysicists decode Unidentified Infrared Bands (UIBs) found in interstellar space[1].

-

Organic Electronics: The stable Cold phase provides an uninterrupted 1D charge transport pathway. Because the mesophase is stable up to 420°C, HEH-HBC is highly attractive for manufacturing robust organic photovoltaics and field-effect transistors (OFETs)[2].

-

Relevance to Drug Development: For pharmaceutical scientists, the predictable self-assembly of HEH-HBC into columnar structures offers a compelling template for nanomedicine. The hydrophobic, π -conjugated core can intercalate specific lipophilic active pharmaceutical ingredients (APIs), while the aliphatic 2-ethylhexyl chains can be functionalized to tune bioavailability. The stable Cold mesophase acts as a controlled-release matrix, protecting sensitive APIs from premature enzymatic degradation in vivo.

References

- Title: Hexa-(2-ethylhexyl)

- Title: Influence of linear and branched perfluoroalkylated side chains on the π-π Stacking behaviour of hexa-peri-hexabenzocoronene and thermotropic properties Source: ResearchGate URL

- Title: Distance time series for A replicate of the HBc6...

- Title: Chemistry of Discotic Liquid Crystals: From Monomers to Polymers Source: ResearchGate URL

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Hexa-(2-ethylhexyl)-hexa-peri-hexabenzocoronene as archetypal model compound of asphaltenes and MAONs | Instituto de Astrofísica de Canarias • IAC [iac.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Engineering Molecular Graphene: Self-Assembly Properties of Functionalized Hexa-peri-hexabenzocoronenes for Advanced Therapeutics and Bioelectronics

Executive Summary

Hexa-peri-hexabenzocoronenes (HBCs), often referred to as "molecular graphene," represent a highly versatile class of polycyclic aromatic hydrocarbons (PAHs). Characterized by a rigid, planar 42-carbon conjugated core, HBCs exhibit an extraordinary propensity for π−π stacking, driving their self-assembly into highly ordered 1D columnar liquid crystalline (discotic) phases[1].

As a Senior Application Scientist specializing in supramolecular chemistry, I have observed that the true power of HBCs lies in our ability to program their self-assembly through peripheral functionalization. By rationally designing the side chains—ranging from bulky alkyl groups to amphiphilic triethylene glycol (TEG) networks—we can dictate the resulting supramolecular morphology. This whitepaper provides an in-depth mechanistic analysis of HBC self-assembly, outlines validated experimental protocols, and explores their emerging applications in drug delivery and bioelectronics.

The Mechanistic Foundation of HBC Self-Assembly

The self-assembly of HBCs is fundamentally driven by the thermodynamic minimization of solvent-exposed hydrophobic surface area and the maximization of strong intermolecular π−π interactions. Unlike conventional step-growth covalent polymerization, HBCs undergo supramolecular polymerization .

Depending on the solvent and peripheral functionalization, this process follows either an isodesmic (equal-K) pathway or a cooperative (nucleation-elongation) pathway[2]. In a cooperative mechanism, the initial dimerization (nucleation) is thermodynamically unfavorable, but subsequent monomer additions (elongation) are highly favored, leading to shape-persistent, monodisperse nanostructures with a high degree of internal order[1].

Peripheral Functionalization and Morphological Control

The unmodified HBC core is highly insoluble, rendering it intractable for biological or electronic applications. To overcome this, peripheral functional groups are synthetically grafted onto the core. The steric bulk, electronic nature (donor/acceptor), and amphiphilicity of these groups directly control the self-assembly behavior.

For instance, the substitution of HBCs with bulky, space-demanding dove-tailed alkyl chains dramatically lowers the isotropization temperature and induces exceptionally long-range macroscopic self-assembly[3]. Conversely, substituting the core with electron-withdrawing benzothiadiazole (BTZ) units creates a planar donor-acceptor motif that self-assembles into star-shaped bilayers with tunable optoelectronic properties[4].

Table 1: Influence of Peripheral Functionalization on HBC Self-Assembly

| Functional Group | Structural/Morphological Effect | Primary Application | Key Reference |

| Dove-tailed Alkyl Chains | Lowers isotropization temp; induces long-range columnar superstructures. | Organic electronics, field-effect transistors. | [3] |

| Triethylene Glycol (TEG) Amphiphiles | Solvophobic collapse into 2D bilayer tapes that roll into 1D nanotubes. | Nanomaterials, conductive nanowires. | [5] |

| Benzothiadiazole (BTZ) Units | Enforces planar conformation; forms ordered bilayers and liquid-crystalline columns. | Donor-acceptor systems, photovoltaics. | [4] |

| Water-Soluble Oligo(ethylene glycol) | Ordered columnar self-assembly in aqueous media. | Porous silica templating, biological interfacing. | [6] |

Supramolecular Polymerization into Graphitic Nanotubes

One of the most profound breakthroughs in HBC engineering is the development of Gemini-shaped amphiphilic HBCs. These molecules possess hydrophobic dodecyl chains on one side and hydrophilic TEG chains on the other.

When dispersed in polar solvents, these amphiphiles solvophobically assemble into a 2D bilayer membrane[2]. To minimize the thermodynamic penalty of exposed edges (edge energy), the bilayer tape helically rolls up into a discrete, 1D graphitic nanotube. These self-assembled nanotubes exhibit a uniform diameter of ~20 nm and a wall thickness of 3 nm, providing a hollow cavity an order of magnitude larger than standard carbon nanotubes[7].

Diagram 1: Mechanism of amphiphilic HBC self-assembly into 1D graphitic nanotubes.

Applications in Drug Delivery and Biomedical Engineering

For drug development professionals, the water-soluble and amphiphilic variants of HBCs offer unprecedented opportunities. The large, hydrophobic internal cavity of HBC nanotubes (up to 14-16 nm wide) can non-covalently encapsulate complex, poorly soluble active pharmaceutical ingredients (APIs) or photodynamic dyes[8].

Because the exterior of these nanotubes is densely coated with biocompatible TEG chains, they exhibit excellent aqueous dispersibility and evade rapid reticuloendothelial system (RES) clearance. Upon cellular internalization via endocytosis, the amphiphilic nature of the HBC carrier can facilitate endosomal escape, releasing the therapeutic payload directly into the cytosol. Furthermore, water-soluble HBCs have been successfully utilized as structural templates to fabricate porous silica with aligned nanochannels, which serves as an advanced matrix for controlled drug release[6].

Diagram 2: Pathway for HBC-mediated hydrophobic drug delivery and cellular uptake.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and assembly of functionalized HBCs.

Protocol A: Synthesis via Oxidative Cyclodehydrogenation

Causality Insight: The Scholl reaction requires a strong Lewis acid and oxidant. Iron(III) chloride ( FeCl3 ) in nitromethane ( CH3NO2 ) provides the optimal redox potential and solvating environment to stabilize the radical cation intermediates necessary for planarizing the hexaphenylbenzene precursor[9].

-

Precursor Preparation: Dissolve the functionalized hexaphenylbenzene derivative (1.0 eq) in anhydrous, degassed dichloromethane ( CH2Cl2 ).

-

Oxidant Preparation: Prepare a solution of anhydrous FeCl3 (6-10 eq per carbon-carbon bond formed) in CH3NO2 .

-

Reaction: Add the oxidant solution dropwise to the precursor under a strict argon atmosphere to prevent unwanted side-oxidations.

-

Temporal Control: Stir continuously at room temperature for exactly 1-2 hours. Crucial: Extended reaction times will lead to irreversible chlorination of the aromatic core.

-

Quenching: Pour the reaction mixture into a large excess of methanol. The highly hydrophobic, planarized HBC product will precipitate immediately.

-

Purification: Recover the solid via vacuum filtration. Wash sequentially with methanol and dilute aqueous HCl to strip away residual iron salts.

-

Validation: Confirm the disappearance of the precursor mass and the exact mass of the fully cyclized product via MALDI-TOF Mass Spectrometry.

Protocol B: Solvent-Triggered Supramolecular Assembly

Causality Insight: Amphiphilic HBCs are highly soluble in good solvents like THF. By carefully controlling the thermal profile, we force a solvophobic collapse that favors thermodynamic cooperative polymerization over kinetic trapping, ensuring uniform nanotube formation[5].

-

Dispersion: Suspend the amphiphilic HBC powder (1 mg/mL) in tetrahydrofuran (THF).

-

Thermal Annealing: Heat the suspension to 50 °C until a clear solution forms. Crucial: This step disrupts kinetic aggregates, ensuring the HBCs are molecularly dispersed to establish a thermodynamic baseline.

-

Controlled Cooling: Allow the solution to cool slowly (0.5 °C/min) to 20 °C. The slow cooling rate drives the nucleation-elongation mechanism.

-

Spectroscopic Validation: Monitor the assembly via UV-Vis spectroscopy. A distinct red-shift in the absorption bands (e.g., from monomeric peaks to aggregated peaks at 426 nm and 459 nm) confirms successful π−π stacking[7].

-

Isolation: Isolate the self-assembled nanotubes via gentle centrifugation.

Diagram 3: Experimental workflow for the synthesis and assembly of functionalized HBCs.

Conclusion

The rational functionalization of hexa-peri-hexabenzocoronenes bridges the gap between fundamental supramolecular chemistry and applied materials science. By mastering the thermodynamic drivers of π−π stacking and solvophobic collapse, researchers can engineer bespoke nanostructures—from conductive graphitic nanotubes to advanced drug delivery vehicles. As synthesis techniques and functionalization strategies continue to evolve, HBCs will undoubtedly play a foundational role in next-generation therapeutics and bioelectronic devices.

References

-

Wu, J., Li, J., Kolb, U., & Müllen, K. (2006). A water-soluble hexa-peri-hexabenzocoronene: synthesis, self-assembly and role as template for porous silica with aligned nanochannels. Chemical Communications. URL:[Link]

-

Shimizu, T., Masuda, M., & Minamikawa, H. (2014). Nanotubes Self-Assembled from Amphiphilic Molecules via Helical Intermediates. Chemical Reviews. URL:[Link]

-

De Greef, T. F. A., Smulders, M. M. J., Wolffs, M., Schenning, A. P. H. J., Sijbesma, R. P., & Meijer, E. W. (2009). Functional Supramolecular Polymers. Chemical Reviews (PMC). URL:[Link]

-

Pisula, W., Kastler, M., Wasserfallen, D., Pakula, T., & Müllen, K. (2004). Exceptionally long-range self-assembly of hexa-peri-hexabenzocoronene with dove-tailed alkyl substituents. Journal of the American Chemical Society. URL:[Link]

-

Yamamoto, Y., Fukushima, T., Suna, Y., Ishii, N., Saeki, A., Seki, S., Tagawa, S., Taniguchi, M., Kawai, T., & Aida, T. (2005). Controlled Self-Assembly Triggered by Olefin Metathesis: Cross-Linked Graphitic Nanotubes from an Amphiphilic Hexa-peri-hexabenzocoronene. Journal of the American Chemical Society. URL:[Link]

-